molecular formula C11H22N2O2 B8195576 tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B8195576
M. Wt: 214.30 g/mol
InChI Key: QYBNDQGUYWSBCD-NSHDSACASA-N
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Description

tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate: is a specialized chemical compound prominently used in various scientific disciplines such as chemistry, biology, and medicine. Its unique structure allows it to participate in a range of chemical reactions and exhibit distinct properties that are valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate often involves a multi-step process. The primary steps include:

  • Starting with the preparation of 3-methylpyrrolidine.

  • Functionalization of the compound to introduce the aminomethyl group.

  • Incorporation of the tert-butyl ester at the carboxylate position.

  • Utilization of reagents such as tert-butyl chloroformate for the ester formation. Industrial Production Methods : On an industrial scale, this compound is produced using automated reactors with precise control over temperature and pH to ensure high yield and purity. Scale-up processes involve optimization of each step to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: : tert-Butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate undergoes a variety of reactions:

  • Oxidation and Reduction: : These reactions can modify the functional groups, impacting the reactivity of the compound.

  • Substitution: : The aminomethyl group can participate in nucleophilic substitution reactions. Common Reagents and Conditions : Reagents like hydrogen peroxide and sodium borohydride are used for oxidation and reduction respectively. Substitution reactions might involve reagents like halogenating agents or bases. Major Products : The resulting products depend on the reaction type, often forming derivatives with altered functional groups or enhanced reactivity for further applications.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules, aiding in the development of pharmaceuticals and agrochemicals. Biology : It plays a role in biochemical research, particularly in the study of enzyme interactions and cellular mechanisms. Medicine : Potential therapeutic applications include acting as a precursor for drugs targeting specific enzymes or receptors. Industry : Utilized in the manufacture of polymers and specialty chemicals, contributing to advancements in materials science.

Mechanism of Action

The mechanism by which tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : It interacts with specific enzymes or receptors, influencing their activity.

  • Pathways Involved: : The compound can alter signaling pathways, impacting cellular processes and functions.

Comparison with Similar Compounds

When compared to other compounds with similar structures, tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate stands out due to:

  • Unique Structural Features: : The specific configuration and functional groups provide distinct reactivity and binding properties.

  • Similar Compounds: : Analogous compounds might include other substituted pyrrolidines or aminomethyl derivatives, each with varying degrees of similarity and divergence in their applications and reactivities.

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Properties

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-6-5-11(4,7-12)8-13/h5-8,12H2,1-4H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBNDQGUYWSBCD-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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